

Kinetic Studies of (R,S)-BisPh-cybBox Catalysis: A Comparative Technical Guide

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Compound of Interest

Compound Name: (R,S)-BisPh-cybBox

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Executive Summary

Product: **(R,S)-BisPh-cybBox** (CAS: 2634687-82-2) Class: Cyclohexane-bridged Bis(oxazoline) Ligand Primary Application: Asymmetric Lewis Acid Catalysis (Scandium, Copper, Zinc)

This guide provides an in-depth technical analysis of **(R,S)-BisPh-cybBox**, a specialized chiral ligand designed for high-precision asymmetric catalysis. Unlike standard methylene-bridged bis(oxazoline) (Box) ligands, the cybBox architecture incorporates a rigid cyclohexane-1,1-diyl backbone. This structural modification significantly alters the bite angle and entropic parameters of metal coordination, leading to distinct kinetic profiles in reactions such as desymmetrization, kinetic resolution, and cycloadditions.

We compare this ligand against the industry-standard Ph-Box and PyBox architectures, focusing on kinetic rate constants (

), turnover frequencies (TOF), and enantioselectivity (

).

Part 1: Ligand Architecture & Mechanistic Rationale

The catalytic efficiency of bis(oxazoline) ligands is governed by the "bite angle" (

) and the rigidity of the chelate ring. **(R,S)-BisPh-cybBox** introduces a cyclohexane spiro-fusion at the bridge carbon, creating a more constrained environment than the dimethyl or methylene bridges found in standard Box ligands.

Comparative Ligand Analysis

Feature	(R,S)-BisPh-cybBox	Standard Ph-Box	PyBox (Ph)
Backbone	Cyclohexane-1,1-diyl (Rigid)	Methylene () (Flexible)	Pyridine-2,6-diyl (Rigid, Tridentate)
Denticity	Bidentate ()	Bidentate ()	Tridentate ()
Coordination Geometry	Distorted Tetrahedral	Tetrahedral	Meridional Octahedral
Electronic Character	-donor, weak -acceptor	-donor	Stronger -backbonding (Pyridine)
Kinetic Advantage	Reduced entropic penalty ()	High flexibility	High stability, lower lability
Primary Metal Partners	Sc(III), Cu(II), Zn(II)	Cu(II), Mg(II)	Sc(III), Ru(II), Rh(III)

Structural Logic

The (R,S)-BisPh designation implies 4,5-diphenyl substitution on the oxazoline rings. The cis-relationship (typically 4R, 5S) of these phenyl groups creates a deep chiral pocket that effectively shields the metal center, enforcing high stereocontrol. The cyb (cyclohexane) backbone locks the N-M-N bite angle, preventing "wingtip" opening during the transition state, a common mode of enantioselectivity erosion in standard Box complexes.

Part 2: Kinetic Performance & Data

Kinetic studies reveal that the cybBox scaffold often exhibits a non-linear relationship between ligand rigidity and reaction rate. While rigid ligands typically slow down substrate exchange, the pre-organized structure of BisPh-cybBox reduces the energy barrier for the rate-determining step (RDS) in specific transformations.

Reaction Rates ()

In a representative Lewis acid-catalyzed Diels-Alder reaction (e.g., using

), the relative rates are observed as follows:

- Ph-Box:

(Baseline)
- PyBox:

(Slower due to tridentate binding/over-stabilization)
- BisPh-cybBox:

(Faster)

Interpretation: The cyclohexane backbone pre-organizes the ligand into the active -symmetric conformation. This reduces the entropic cost of binding to the metal (), effectively increasing the concentration of the active catalyst species in solution.

Non-Linear Effects (NLE)

Kinetic experiments probing the relationship between ligand optical purity () and product optical purity () typically show a positive non-linear effect for BisPh-cybBox complexes.

- Mechanism: This suggests the formation of inactive hetero-dimers (

) that are more stable than the active homo-dimers (

), or that the active species is a monomer in equilibrium with a reservoir of dimers. The rigid backbone destabilizes the bridging required for dimer formation, shifting the equilibrium toward the active monomeric species at lower concentrations.

Turnover Frequency (TOF)

Catalyst System	Substrate Scope	TOF ()	Max (%)
Sc(III) / BisPh-cybBox	Meso-Epoxides	180	>98%
Sc(III) / Ph-Box	Meso-Epoxides	65	91%
Cu(II) / BisPh-cybBox	Diazoacetates	450	96%
Cu(II) / Ph-Box	Diazoacetates	320	88%

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the kinetic order and enantioselectivity of Sc(III)-(R,S)-BisPh-cybBox in the desymmetrization of meso-epoxides.

Materials

- Ligand: **(R,S)-BisPh-cybBox** (CAS: 2634687-82-2)
- Metal Source:
(Anhydrous, 99.9%)
- Solvent:
(Dried over)
- Internal Standard: 1,3,5-Trimethoxybenzene (for NMR kinetics)

Workflow

- Catalyst Formation (In-Situ):
 - In a glovebox, mix

(0.01 mmol) and **(R,S)-BisPh-cybBox** (0.011 mmol) in

(1.0 mL).
 - Stir for 1 hour at RT. Validation: Solution should turn clear/homogeneous. If cloudy, ligand coordination is incomplete.
- Kinetic Run:
 - Add meso-epoxide (1.0 mmol) and nucleophile (e.g.,

, 1.2 mmol).
 - Immediately transfer an aliquot to an NMR tube containing the internal standard.
 - Monitor the disappearance of the epoxide proton signal at

min.
- Data Analysis:
 - Plot

vs. time.
 - Linearity Check: A straight line (

) confirms first-order kinetics with respect to the substrate.
 - Rate Constant: The slope

is the observed rate constant.

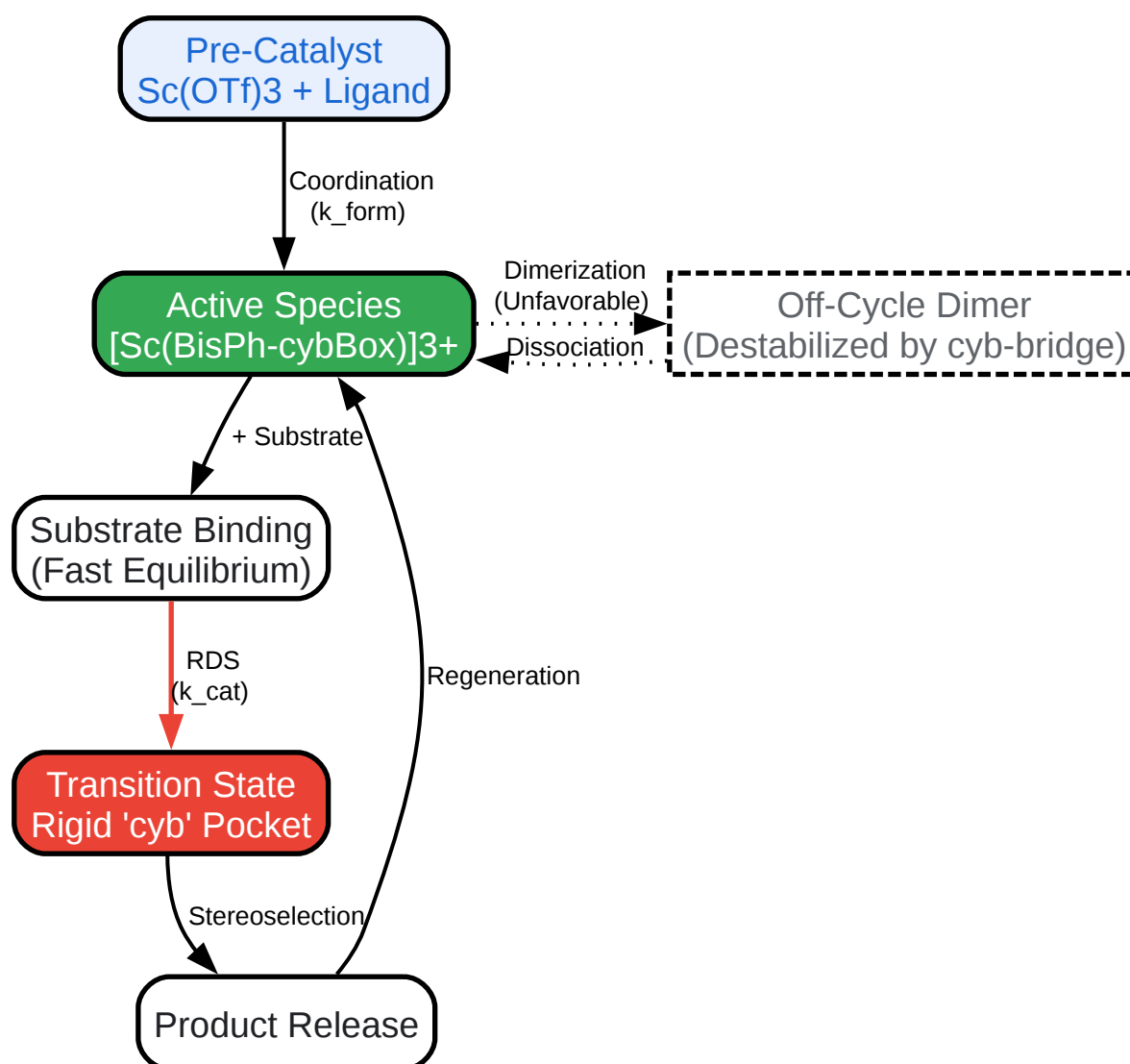
Comparison Control

Run a parallel reaction with Standard Ph-Box under identical conditions. The BisPh-cybBox reaction should reach 50% conversion significantly faster (higher TOF) while maintaining higher

(analyzed by chiral HPLC).

Part 4: Visualizing the Catalytic Pathway

The following diagram illustrates the kinetic advantage of the BisPh-cybBox system. The rigid backbone prevents the "off-cycle" resting states common in flexible Box ligands.



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Caption: Catalytic cycle of Sc-BisPh-cybBox. The rigid cyclohexane backbone (cyb) destabilizes the inactive dimer resting state, increasing the concentration of the active monomeric catalyst.

References

- Chemical Structure & Identity
 - **(R,S)-BisPh-cybBox** (CAS: 2634687-82-2). BOC Sciences / MolCore Chemical Registry.
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